1-Hydroxycyclopentanecarboxylic acid

Descripción

Historical Context and Early Studies of Cyclic alpha-Hydroxy Acids

The study of alpha-hydroxy acids (AHAs) has a long history, with early investigations focusing on their natural occurrence and basic chemical properties. While much of the initial research centered on acyclic AHAs like glycolic and lactic acid, the exploration of cyclic analogues represented a significant advancement in understanding the influence of ring structures on chemical reactivity and biological activity.

Early synthetic methods for alpha-hydroxy acids often involved the hydrolysis of α-halocarboxylic acids or the reaction of aldehydes and ketones with cyanide followed by hydrolysis of the resulting cyanohydrin. nih.gov The application of these methods to cyclic ketones provided a pathway to cyclic alpha-hydroxy acids, including 1-Hydroxycyclopentanecarboxylic acid. These early studies laid the groundwork for understanding the stereochemistry and conformational analysis of these cyclic systems, which would become crucial for their later applications in asymmetric synthesis and drug design.

Significance of this compound in Organic and Medicinal Chemistry Research

The significance of this compound in modern chemical research is multifaceted, primarily stemming from its utility as a versatile synthetic intermediate. researchgate.net Its bifunctional nature allows for a variety of chemical transformations, making it a valuable starting material for the construction of more elaborate molecular architectures.

A notable application of this compound is in the synthesis of pyridone-conjugated monobactam antibiotics. chemicalbook.com These novel antibiotics are designed to combat Gram-negative bacteria, and this compound serves as a key building block in the preparation of these complex molecules. nih.govresearchgate.netacs.org The cyclopentane (B165970) ring introduces a degree of conformational rigidity to the molecule, which can be advantageous for binding to specific biological targets.

Furthermore, derivatives of this compound have been investigated for a range of potential biological activities, including antimicrobial and anti-inflammatory properties. ontosight.ai The cyclopentane scaffold is a common motif in many biologically active natural products and synthetic drugs, and the incorporation of the alpha-hydroxy acid functionality can influence properties such as solubility and target interaction. ontosight.ai In the field of coordination chemistry, this compound has demonstrated its potential to act as a chelating, dianionic ligand for various metals, including ruthenium, chromium, and vanadium. researchgate.net This property opens up possibilities for its use in the development of new catalysts and materials.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound and related cyclic alpha-hydroxy acids is vibrant, with a focus on developing new synthetic methodologies and exploring novel applications in medicinal chemistry and materials science.

Recent studies continue to explore the use of this compound derivatives in the development of new therapeutic agents. For instance, novel cyclopentane carboxylic acids are being investigated as potent and selective inhibitors of voltage-gated sodium channels (NaV1.7), which are promising targets for the treatment of pain. researchgate.net The rigid cyclopentane core of these molecules is a key design element for achieving high potency and selectivity.

Future research is likely to focus on several key areas. The development of more efficient and stereoselective methods for the synthesis of substituted this compound derivatives will be crucial for accessing a wider range of molecular diversity for drug discovery programs. Furthermore, the exploration of this compound as a scaffold for the development of bioisosteres of other functional groups is an emerging area of interest. nih.gov As the demand for novel therapeutic agents with improved efficacy and safety profiles continues to grow, versatile building blocks like this compound are expected to play an increasingly important role in the future of medicinal chemistry. The unique combination of a rigid cyclic core and reactive functional groups ensures its continued relevance in the design and synthesis of next-generation pharmaceuticals and functional materials.

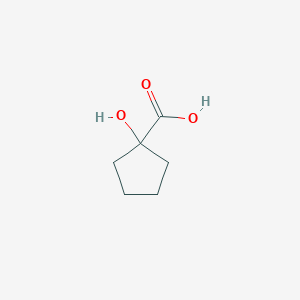

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-hydroxycyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5(8)6(9)3-1-2-4-6/h9H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJABOWZNFOCHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901494 | |

| Record name | NoName_619 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16841-19-3 | |

| Record name | 1-Hydroxycyclopentanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016841193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxycyclopentanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxycyclopentanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-hydroxycyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXYCYCLOPENTANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/468D8R6F8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological and Pharmacological Research on 1 Hydroxycyclopentanecarboxylic Acid and Its Derivatives

Investigational Biological Activities of 1-Hydroxycyclopentanecarboxylic Acid Derivatives

Research into the biological effects of this compound and its related compounds has uncovered a range of potential therapeutic properties. Although studies on the parent compound are limited, its derivatives have demonstrated promising bioactivities, including antimicrobial, anti-inflammatory, and antitumor effects. ontosight.ai

Derivatives of this compound have shown potential in inhibiting the growth of certain microorganisms. ontosight.ai The antimicrobial activity often stems from the specific chemical modifications made to the core structure. For instance, esters of hydroxycarboxylic acids are utilized in various antimicrobial compositions. google.com

Analogous structures, such as derivatives of cyclohex-1-ene-1-carboxylic acid, have been synthesized and evaluated for their antimicrobial capabilities. In one study, a series of new amidrazone derivatives were tested against several bacterial and fungal strains. One derivative exhibited selective bacteriostatic activity against Yersinia enterocolitica with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL, while another showed activity against Staphylococcus aureus and Mycobacterium smegmatis. mdpi.com Phenolic compounds containing a carboxylic acid group are also well-known for their potent antibacterial activity against a wide array of pathogens. mdpi.com

| Compound Class | Microorganism | Observed Activity |

|---|---|---|

| Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid | Yersinia enterocolitica | Inhibited growth (MIC = 64 µg/mL) mdpi.com |

| Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid | Staphylococcus aureus | Bacteriostatic activity mdpi.com |

| Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid | Mycobacterium smegmatis | Bacteriostatic activity mdpi.com |

Derivatives of this compound have also been investigated for their potential to reduce inflammation. ontosight.ai Studies on structurally similar compounds provide insight into these properties. For example, amidrazone derivatives of cyclohexanecarboxylic acid and cyclohex-1-ene-1-carboxylic acid have demonstrated significant anti-inflammatory and antinociceptive effects. mdpi.com

In research involving new derivatives of cyclohex-1-ene-1-carboxylic acid, certain compounds showed potent anti-inflammatory activity by inhibiting the secretion of key pro-inflammatory cytokines. One derivative, in particular, strongly inhibited the secretion of Tumor Necrosis Factor-alpha (TNF-α) by approximately 66–81% across all tested concentrations. Another derivative significantly reduced the release of TNF-α, Interleukin-6 (IL-6), and Interleukin-10 (IL-10) at high doses. mdpi.com

| Compound Derivative | Cytokine | Effect |

|---|---|---|

| Amidrazone of cyclohex-1-ene-1-carboxylic acid (Compound 2f) | TNF-α | Strongly inhibited secretion (66-81%) mdpi.com |

| Amidrazone of cyclohex-1-ene-1-carboxylic acid (Compound 2b) | TNF-α, IL-6, IL-10 | Significantly reduced release at high doses mdpi.com |

Cycloleucine (B556858), an amino-substituted analog of this compound, is a non-metabolizable amino acid that has been studied for its antineoplastic and cytostatic (cell growth inhibiting) activities. drugbank.comwikipedia.org Its mechanism of action involves the specific and reversible inhibition of nucleic acid methylation. drugbank.comwikipedia.org Cycloleucine also acts as an antagonist of the NMDA receptor-associated glycine (B1666218) receptor and is a competitive inhibitor of the enzyme ATP: L-methionine-S-adenosyl transferase. medchemexpress.com

In preclinical studies, cycloleucine has demonstrated its ability to inhibit the viability of human KB and mouse L1210s leukemia cell lines. medchemexpress.com Clinical research has also explored its use in cancer therapy. In a study on advanced soft tissue sarcomas, cycloleucine showed a response rate of approximately 15%; however, it was found to be less effective than the standard chemotherapy agent doxorubicin. nih.gov

| Compound | Cancer Type / Cell Line | Research Finding |

|---|---|---|

| Cycloleucine | Human KB and Mouse L1210s leukemia cells | Inhibited cell viability medchemexpress.com |

| Cycloleucine | Advanced Soft Tissue Sarcomas | ~15% response rate in a clinical study nih.gov |

Medicinal Chemistry and Drug Discovery Applications

This compound is recognized as an important organic synthesis intermediate, serving as a versatile building block for the creation of more complex molecules. ontosight.ai Its chemical structure provides a useful scaffold for constructing a variety of biologically active compounds, particularly in the pharmaceutical industry. ontosight.aichembk.com It is considered a key raw material for synthesizing anticancer drugs and various types of antibiotics. chembk.com

One of the most significant applications of this compound in medicinal chemistry is in the synthesis of antibiotics. It is specifically used as a raw material for beta-lactam (β-lactam) and monobactam antibiotics. chembk.com

Beta-lactam antibiotics, which include penicillins and cephalosporins, are a cornerstone of antibacterial therapy. nih.govwikipedia.org Their mechanism of action involves inhibiting the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan cross-linking. nih.govfrontiersin.org The strained β-lactam ring is crucial to this activity. frontiersin.orgnih.gov

This compound also serves as a reagent in the preparation of pyridone-conjugated monobactam antibiotics. chemicalbook.com Monobactams are a class of β-lactam antibiotics characterized by a monocyclic core structure, which distinguishes them from the fused-ring systems of most other β-lactams. nih.gov This structural feature grants them a specific spectrum of activity, particularly against gram-negative bacteria. chemicalbook.com

Building Block for Complex Pharmaceutical Molecules

Anticancer Drugs

The cyclopentane (B165970) ring, a core component of this compound, is a structural motif found in various compounds investigated for their anticancer properties. Research into derivatives incorporating this scaffold has shown promise in the development of novel antitumor agents.

One area of investigation involves the synthesis of cyclopentane-fused anthraquinone (B42736) derivatives. A study focused on designing and synthesizing 4,11-dihydroxy-5,10-dioxocyclopenta[b]anthracene-2-carboxamides as novel analogs of anthracyclines, a class of potent chemotherapy drugs. These synthesized compounds demonstrated significant antiproliferative activity against a range of mammalian tumor cell lines, including those exhibiting multidrug resistance. The mechanism of action for these derivatives is believed to involve interaction with DNA and topoisomerase 1, as well as the induction of reactive oxygen species (ROS). Furthermore, these cyclopentane-containing molecules showed an ability to induce cytotoxicity through pathways associated with lysosomes.

The introduction of the cyclopentenone moiety into molecular structures has also been explored as a strategy to enhance anticancer potential. This functional group is present in naturally occurring compounds with antitumor activity, such as cyclopentenone prostaglandins (B1171923) and clavulones. The anticancer effect of the cyclopentenone group is attributed to its ability to interact with a wide spectrum of intracellular targets, from nuclear factors to mitochondria. This suggests that incorporating a cyclopentane or a related functionalized cyclic scaffold, such as that in this compound derivatives, could be a viable strategy in the design of new anticancer drugs.

Table 1: Research Findings on Cyclopentane Derivatives in Anticancer Research

| Compound Class | Key Findings | Potential Mechanism of Action |

|---|---|---|

| Cyclopentane-fused anthraquinones | Significant antiproliferative activity against various tumor cell lines, including multidrug-resistant strains. | DNA interaction, topoisomerase 1 inhibition, ROS induction, lysosomal cytotoxicity pathways. |

| Cyclopentenone-bearing compounds | Enhanced anticancer potential. | Interaction with multiple intracellular targets, including nuclear factors and mitochondria. |

Pesticides

Carboxylic acids and their derivatives are a well-established class of compounds with extensive applications in the agrochemical industry, particularly in the development of herbicides. ontosight.ai While specific research on the direct use of this compound as a pesticide is limited in publicly available literature, its structural features suggest its potential as a building block for more complex pesticidal molecules.

The broader class of carboxamides, which can be derived from carboxylic acids, has been a focus of pesticide research. For instance, insecticidal active mixtures comprising carboxamide compounds have been developed and patented. These mixtures often aim to provide enhanced, synergistic effects against various pests and to manage the development of resistance. The mechanisms of action for such compounds can be diverse, targeting the nervous system or metabolic processes of insects.

Given that this compound is a carboxylic acid, it serves as a potential starting material for the synthesis of various derivatives, including esters and amides, which are common functional groups in active pesticidal ingredients. ontosight.ai The cyclopentane moiety could influence the lipophilicity and steric properties of a potential pesticide, which in turn can affect its uptake, transport, and interaction with the target site in the pest. However, further research is needed to synthesize and evaluate the pesticidal activity of specific derivatives of this compound.

Role in Ligand-Drug Conjugates

There is currently no specific information available in scientific literature detailing the use of this compound or its derivatives as components of ligand-drug conjugates.

Ligand-drug conjugates are a therapeutic modality designed for targeted drug delivery. They typically consist of a targeting ligand (e.g., an antibody or a peptide), a potent cytotoxic drug, and a chemical linker that connects the two. The cyclopentane scaffold, being a small and relatively rigid structure, could potentially be incorporated into the linker component of a conjugate. However, dedicated research on this compound for this purpose has not been reported.

Development of Peptide Mimetics and Enzyme Inhibitors

There is no specific research available that describes the use of this compound in the development of peptide mimetics or as a scaffold for enzyme inhibitors.

Peptide mimetics are molecules that mimic the structure and function of natural peptides. The conformational constraints imposed by cyclic structures like cyclopentane can be advantageous in designing mimetics with improved stability and receptor affinity. While the principle of using cyclic scaffolds is established in this field, the application of this compound specifically has not been documented.

Similarly, in the design of enzyme inhibitors, the rigid framework of a cyclic compound can be used to orient functional groups in a precise manner to interact with the active site of an enzyme. The hydroxyl and carboxylic acid groups on the this compound backbone could serve as interaction points. However, studies exploring this potential have not been published.

Structural Analogs of Natural Amino Acids (e.g., Serine and Threonine)

There is no available scientific literature that reports the synthesis or application of this compound as a structural analog of the natural amino acids serine or threonine.

The design of amino acid analogs often involves modifying the side chain or the backbone to introduce conformational constraints or new functionalities. The cyclopentane ring of this compound could theoretically serve as a bulky, constrained scaffold to mimic certain spatial arrangements of amino acid side chains. The presence of a hydroxyl group is a shared feature with serine and threonine. However, the lack of an amino group and the different carbon skeleton in this compound mean it is not a direct analog. Research in this specific area has not been reported.

Metabolic Studies and Biochemical Pathways

Interaction with Metabolic Processes (e.g., Krebs Cycle related hydroxycarboxylic acids)

There is no direct evidence from published scientific studies to suggest that this compound interacts with or is a metabolite of the Krebs (citric acid) cycle.

The Krebs cycle is a central metabolic pathway that involves a series of enzyme-catalyzed reactions with specific intermediates, primarily linear di- and tricarboxylic acids. While hydroxycarboxylic acids are intermediates in the cycle (e.g., citrate, isocitrate, malate), these are structurally distinct from this compound.

General studies on the metabolism of cyclic alkanes in microorganisms have shown that they can be biologically oxidized to form corresponding dicarboxylic acids, which are then further metabolized. nih.gov This suggests a potential metabolic pathway for the cyclopentane ring of this compound, which could, in theory, lead to metabolites that might enter central metabolic pathways. However, the specific enzymes and intermediates involved in the breakdown of this compound have not been elucidated, and any connection to the Krebs cycle remains speculative.

Enzymatic Transformations and Biocatalysis

The generation of enantiomerically pure α-hydroxy acids, such as this compound, is a significant area of research, with enzymatic transformations offering a highly selective and environmentally conscious approach. Biocatalysis, the use of enzymes to catalyze chemical reactions, has been effectively employed for the synthesis and resolution of these valuable chiral compounds.

One prominent method involves the use of lipases for the kinetic resolution of cyclic hydroxy compounds. For instance, the enzymatic resolution of hydroxy-cyclopentenones has been successfully achieved through lipase-catalyzed irreversible transesterification. google.com This process utilizes enol esters as transacylation reagents in organic solvents, a method that is advantageous for its simplicity and lack of need for special apparatus or inert atmospheres. google.com While this specific example pertains to cyclopentenones, the principle is readily applicable to the resolution of this compound, where a lipase (B570770) could selectively acylate one enantiomer, allowing for the separation of the two.

The choice of enzyme and reaction conditions is crucial for the success of these transformations. Lipases, a class of hydrolytic enzymes, are particularly versatile and have been used extensively in the asymmetric synthesis of chiral molecules. mdpi.com Their ability to function in non-aqueous environments makes them suitable for a variety of organic reactions. google.com

Below is a table summarizing key aspects of enzymatic transformations relevant to α-hydroxy acids:

| Transformation Type | Enzyme Class | Key Principle | Potential Application to this compound |

| Kinetic Resolution | Lipases | Selective acylation of one enantiomer in a racemic mixture. | Separation of (R)- and (S)-1-hydroxycyclopentanecarboxylic acid. |

| Asymmetric Synthesis | Hydrolases, Lyases | Stereoselective creation of the chiral center. | Direct production of a single enantiomer of this compound. |

Pharmacological Mechanisms of Action of Derivatives

The pharmacological potential of derivatives of this compound is an active area of investigation. By modifying the core structure with various functional groups, researchers can tune the molecule's properties to interact with specific biological targets.

Molecular Target Interactions

Recent studies have identified several potential molecular targets for derivatives of this compound, suggesting their utility in treating a range of conditions. One such target is the Histamine (B1213489) H3 receptor (H3R) , a G protein-coupled receptor primarily found in the central nervous system. wikipedia.org As a presynaptic autoreceptor, H3R modulates the release of histamine and other neurotransmitters, making it a key target for the treatment of neurological and cognitive disorders. nih.govbiorxiv.org

Derivatives of cyclic carboxylic acids have been investigated as H3R antagonists. These antagonists can increase the release of histamine and other neurotransmitters, leading to stimulant and nootropic effects. wikipedia.org The interaction with the H3R is thought to involve specific binding pockets where the cyclic core of the molecule provides a scaffold for interaction, while appended functional groups can form key hydrogen bonds and hydrophobic interactions with amino acid residues within the receptor.

Another potential area of interaction is with enzymes. For example, derivatives of 1-hydroxycyclopropanecarboxylic acid have been explored as enzyme inhibitors. google.com This suggests that derivatives of this compound could also be designed to target specific enzyme active sites, potentially inhibiting pathways involved in disease progression.

Influence of Functional Groups on Bioactivity (e.g., Hydroxyl, Carboxyl, Amino, Ethoxy, Phenyl)

Hydroxyl (-OH) and Carboxyl (-COOH) Groups: These inherent functional groups in the parent molecule are crucial for its polarity and ability to form hydrogen bonds. The carboxyl group, in particular, can act as a key anchoring point to a receptor or enzyme active site through ionic interactions or hydrogen bonding. drugdesign.org

Amino (-NH2) Group: The introduction of an amino group can significantly alter the molecule's basicity and hydrogen bonding potential. In the context of drug design, an amino group can participate in crucial hydrogen bond donor interactions with a receptor. drugdesign.org Studies on spirocyclic cyclodipeptides containing 1-amino-1-cyclopentanecarboxylic acid have shown that the cyclopentane ring can influence antiproliferative activity compared to analogous structures with a cyclobutane (B1203170) ring. researchgate.net Furthermore, the structure-activity relationships of C-4-amino acid substituted monobactam analogs indicate the importance of the amino acid moiety for biological activity. nih.gov

Phenyl (-C6H5) Group: The incorporation of a phenyl group can introduce a range of interactions, including hydrophobic and π-π stacking interactions with aromatic amino acid residues in a biological target. The position of substitution on the phenyl ring can further fine-tune the electronic properties and steric bulk of the derivative, leading to changes in bioactivity. For instance, in a study of amidrazone derivatives containing a cyclohexene-1-carboxylic acid moiety, the nature and position of substituents on a phenyl ring were shown to significantly impact the antimicrobial and antiproliferative activities of the compounds. mdpi.com

The following table summarizes the potential influence of these functional groups on the bioactivity of this compound derivatives:

| Functional Group | Potential Influence on Bioactivity |

| Hydroxyl (-OH) | Enhances polarity; hydrogen bond donor/acceptor. |

| Carboxyl (-COOH) | Key binding motif (ionic, H-bonding); enhances polarity. |

| Amino (-NH2) | Increases basicity; hydrogen bond donor. |

| Ethoxy (-OCH2CH3) | Increases lipophilicity; may improve membrane permeability. |

| Phenyl (-C6H5) | Provides bulk; allows for hydrophobic and π-π interactions. |

Computational Chemistry and Modeling of 1 Hydroxycyclopentanecarboxylic Acid

Molecular Mechanics (MM) and Force Field Calculations

Molecular mechanics (MM) methods simplify molecules into a collection of atoms governed by a set of classical physics-based potential energy functions, known as a force field. wustl.eduresearchgate.net These force fields are composed of parameters that define the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions like van der Waals forces and electrostatic interactions. researchgate.netnih.gov This approach ignores electronic motions and calculates the energy of a system based solely on the nuclear positions, making it computationally efficient for large systems. wustl.edu

Force fields, such as the MM2 force field developed by Allinger, can be used to model the potential energy surface of a reaction. nih.gov By mapping the energy landscape, it is theoretically possible to locate transition states and intermediates. From this, activation energies for chemical reactions can be estimated, providing insights into reaction kinetics.

Furthermore, by calculating the steric energies of different possible products, molecular mechanics can predict the relative thermodynamic stabilities of stereoisomers. For a molecule like 1-hydroxycyclopentanecarboxylic acid, which is chiral, MM calculations could help predict the most stable conformations of its enantiomers. The force field parameters are derived from experimental data or high-level quantum mechanical calculations to reproduce molecular geometries and conformational energies accurately. wustl.edu While the general methodology is well-established, specific studies applying the MM2 force field to predict activation energies and stereoisomeric product distributions for reactions involving this compound are not detailed in the available literature.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed description of molecular properties by explicitly considering the electronic structure. Methods like Density Functional Theory (DFT) are employed to study the geometric, energetic, and electronic parameters of molecules. nih.gov

For this compound, these calculations could be used to investigate intramolecular interactions, such as the potential for hydrogen bonding between the hydroxyl and carboxylic acid groups. Analyses based on Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) theories can further elucidate the nature of these bonds and the electronic distribution within the molecule. nih.gov Such studies can determine the strength and characteristics of intramolecular hydrogen bonds, which significantly influence the molecule's conformation and reactivity. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a macromolecular target, typically a protein. nih.govbiointerfaceresearch.comrasayanjournal.co.in

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. wustl.edurasayanjournal.co.in Docking algorithms generate various possible binding poses and use a scoring function, often based on a molecular mechanics force field, to estimate the binding affinity for each pose. researchgate.net This can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of the protein. nih.govbiointerfaceresearch.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and conformational changes of the ligand-receptor complex over time. biotechrep.ir By simulating the atomic motions of the system, MD provides insights into the flexibility of the protein and the ligand and can be used to calculate binding free energies, offering a more refined prediction of binding affinity. nih.govrasayanjournal.co.in

These simulations are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. biointerfaceresearch.com

Computational Workflow for Autocatalytic Network Discovery

Recent advancements in computational chemistry have led to the development of open-source workflows designed to explore complex chemical reaction networks (CRNs) and discover autocatalytic cycles. nih.govsdu.dkrsc.org These pipelines can automate the generation of large reaction networks from a set of starting materials and reaction rules, and then analyze the network to identify novel compounds and autocatalytic processes. sdu.dkrsc.orgresearchgate.net

Such a workflow could be applied to study the formation or degradation pathways involving this compound in complex abiotic mixtures. The process typically involves:

Generating a comprehensive network of possible reactions and products.

Analyzing the network's structure to find specific motifs, such as cycles where a product of a reaction sequence also acts as a catalyst for an earlier step. nih.gov

Calculating molecular descriptors for the generated compounds to predict their chemical and physical properties. nih.gov

This approach is valuable for understanding how molecular complexity can arise from simple precursors and for identifying key molecules that drive the self-organization of chemical systems. nih.govresearchgate.net For instance, in a model system involving the degradation of glucose, such workflows have identified polyhydroxy acids as significant components of the resulting network. nih.gov

Prediction of Physicochemical Properties (e.g., TPSA, Log P)

Computational methods are widely used to predict key physicochemical properties of molecules, which are essential for assessing their potential as drug candidates. biointerfaceresearch.com Two of the most important properties are the Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (Log P).

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. nih.gov It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. mdpi.com

Log P: This value measures the lipophilicity (fat-solubility) of a compound. It is a critical factor influencing how a drug is absorbed, distributed, metabolized, and excreted (ADME). mdpi.com Various algorithms, such as ALOGPS, are used for its in silico prediction. researchgate.net

These properties are often used in drug discovery as part of filtering criteria, such as Lipinski's Rule of Five, to prioritize compounds with drug-like characteristics. biointerfaceresearch.com

Below is a table of computationally predicted physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Weight | 130.14 g/mol | nih.gov |

| XLogP3 | 0.2 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 130.062994177 Da | nih.gov |

| Topological Polar Surface Area (TPSA) | 57.5 Ų | nih.gov |

| Heavy Atom Count | 9 | nih.gov |

| Complexity | 124 | nih.gov |

| pKa (Predicted) | 4.05 ± 0.20 | chembk.com |

Analytical Methods for 1 Hydroxycyclopentanecarboxylic Acid in Research

Chromatographic Techniques

Chromatography is a fundamental tool for separating and analyzing mixtures. For 1-hydroxycyclopentanecarboxylic acid, various chromatographic methods are employed to distinguish between stereoisomers and to identify the compound within a reaction mixture.

Gas Chromatography (GC) for Diastereoselectivity Analysis

Gas chromatography is a powerful technique for analyzing volatile compounds. lmaleidykla.lt While this compound itself has low volatility, it can be chemically modified through derivatization to make it suitable for GC analysis. lmaleidykla.lt This process often involves converting the carboxylic acid and alcohol functional groups into less polar, more volatile esters or silyl (B83357) ethers. lmaleidykla.lt

Once derivatized, the compound can be analyzed to assess the diastereoselectivity of a reaction. This is accomplished using a chiral stationary phase within the GC column. gcms.czchromatographyonline.com These phases, often based on cyclodextrin (B1172386) derivatives, create a chiral environment where diastereomers interact differently, leading to different retention times and, consequently, their separation. gcms.czchromatographyonline.comchromatographyonline.com The relative peak areas of the separated diastereomers in the resulting chromatogram allow for the quantitative determination of the diastereomeric ratio. The lower the elution temperature during the GC run, the greater the selectivity differences, though a balance must be struck with retention time. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable method for the separation of chiral compounds like the isomers of this compound. wikipedia.org The technique relies on passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

For the specific challenge of separating enantiomers and diastereomers, Chiral Stationary Phases (CSPs) are widely used. wikipedia.org CSPs based on selectors like cyclodextrins or polysaccharide derivatives are particularly effective. wikipedia.org The separation mechanism involves the formation of transient, diastereomeric complexes between the isomers and the chiral stationary phase, which results in different retention times and allows for their separation and quantification. The mobile phase, typically a hydro-organic mixture, can be optimized to achieve excellent resolution. wikipedia.org

Paper Chromatography for Product Identification

Paper chromatography is a classic and straightforward technique used for the qualitative identification of organic compounds. oup.comillinois.edu In this method, a spot of the sample is applied to a strip of chromatography paper, which acts as the stationary phase. coleshill.warwickshire.sch.uk The edge of the paper is then dipped into a solvent (the mobile phase), which moves up the paper by capillary action. coleshill.warwickshire.sch.uk

As the solvent front moves, it carries the sample components with it at different rates, depending on their solubility in the mobile phase and their affinity for the stationary phase. coleshill.warwickshire.sch.uk This differential movement results in the separation of the components. coleshill.warwickshire.sch.uk After the chromatogram is developed, the spots can be visualized, often by spraying with a pH indicator like bromophenol blue, which reveals acidic compounds as distinct spots. illinois.edu

The identity of this compound can be suggested by comparing its retention factor (Rf) value to that of a known standard run under the same conditions. illinois.educoleshill.warwickshire.sch.uk The Rf value is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. coleshill.warwickshire.sch.uk

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the elemental composition of a pure compound. libretexts.org This method provides the percentage by mass of each element present, which can be used to confirm the empirical formula of the substance. davidson.edu For this compound, with the molecular formula C₆H₁₀O₃, the analysis involves combusting a small, precisely weighed sample to convert its constituent elements into simple gaseous compounds (e.g., CO₂, H₂O). libretexts.org These gases are then collected and measured to calculate the original elemental percentages.

The experimentally determined percentages of carbon, hydrogen, and oxygen are then compared with the theoretical values calculated from the molecular formula. A close match between the experimental and theoretical values serves as strong evidence for the compound's identity and purity.

| Element | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 6 | 72.066 | 55.39% |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 7.75% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 36.87% |

| Total | 130.143 | 100.00% |

Titration and Acid-Base Characterization

Titration is a fundamental volumetric analysis technique used to determine the concentration of an acid or base and to characterize its acidic properties. libretexts.org As a carboxylic acid, this compound can be titrated with a standard solution of a strong base, such as sodium hydroxide (B78521) (NaOH). cbseacademic.nic.in

During the titration, the pH of the solution is monitored as the base is added incrementally. A plot of pH versus the volume of titrant added generates a titration curve. libretexts.org The equivalence point of the titration, where the moles of base added equal the initial moles of acid, can be determined from the inflection point of this curve. researchgate.net

Furthermore, the acid dissociation constant (pKa), a measure of acid strength, can be determined from the titration curve. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid. libretexts.orgnih.gov For this compound, the predicted pKa value is approximately 4.05. chembk.com This experimental determination of the pKa provides critical information about the compound's acidic character. nih.gov

Applications of 1 Hydroxycyclopentanecarboxylic Acid in Advanced Materials and Chemical Industries

1-Hydroxycyclopentanecarboxylic acid is a versatile organic compound with significant applications in various industrial and research sectors. Its unique bifunctional nature, possessing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on a stable cyclopentane (B165970) ring, makes it a valuable building block for synthesizing a range of specialized chemicals and materials.

Q & A

Basic Research Question

- GC-MS and HPLC : Use GC-MS (Agilent 6890N) for preliminary identification. Quantify via HPLC with a UV detector (response factor calibrated using pure HCPA standards) .

- NMR Spectroscopy : Assign peaks for HCPA’s hydroxyl (δ 1.5–2.0 ppm) and carboxylic acid (δ 10–12 ppm) groups. Compare with reference spectra from CHD-derived HCPA .

- ESI/MS : Confirm molecular ion peaks at m/z 130.14 (C₆H₁₀O₃) and fragmentation patterns .

What are the key handling and storage considerations for HCPA to ensure experimental safety?

Basic Research Question

- Hazard Mitigation : HCPA is classified as a skin/eye irritant (GHS Category 2). Use PPE (gloves, goggles) and avoid inhalation of dust .

- Storage : Store in sealed containers at room temperature (2–8°C is optional but not critical). Keep away from strong oxidizers to prevent decomposition into CO/CO₂ .

- Waste Disposal : Neutralize acidic waste before disposal. Do not release into waterways due to potential aquatic toxicity (GHS Category 3) .

How do catalyst systems influence reaction pathways leading to HCPA formation?

Advanced Research Question

Catalysts dictate HCPA’s role as either a primary product or byproduct:

- Ru-Based Catalysts : Under basic conditions, Ru promotes CHD dehydrogenation to 1,2-cyclohexanedione, which rearranges to HCPA via aldol condensation. Higher Ru loading (e.g., Ru4.9) increases HCPA yield (up to 35% at 24 hours) .

- Polyoxometalates (POMs) : Acidic POMs (e.g., H₅PV₂Mo₁₀O₄₀) favor oxidative cleavage of CHD to adipic acid but may form esters with residual CHD. HCPA is not observed in these systems .

- Kinetic vs. Thermodynamic Control : Short reaction times favor kinetic products (e.g., adipic acid), while prolonged reactions favor thermodynamic products like HCPA .

What strategies resolve data contradictions in studies involving HCPA’s competing reaction mechanisms?

Advanced Research Question

- Mechanistic Probes : Use isotopically labeled CHD (e.g., ¹³C) to track carbon rearrangement pathways. Compare NMR shifts to confirm HCPA’s origin .

- In Situ Spectroscopy : Employ FTIR or Raman spectroscopy to monitor intermediate species (e.g., 6-hydroxycaprolactone) during CHD oxidation .

- Computational Modeling : Density functional theory (DFT) can predict energy barriers for competing pathways (e.g., aldol condensation vs. oxidative cleavage) .

- Statistical Analysis : Apply multivariate regression to isolate variables (pH, catalyst loading) affecting HCPA yield. For example, Ru0.6 exhibits nonlinear correlations between reaction time and HCPA formation .

What are the ecological implications of HCPA synthesis byproducts?

Advanced Research Question

- Toxicity Assessment : Limited ecotoxicological data exist for HCPA. Preliminary assessments classify it as "slightly hazardous" (GHS Category 3). Conduct Daphnia magna acute toxicity tests (OECD 202) to refine risk profiles .

- Biodegradability : Use OECD 301B (CO₂ evolution test) to evaluate HCPA’s persistence. If recalcitrant, implement advanced oxidation processes (e.g., Fenton’s reagent) for degradation .

How can researchers validate HCPA’s identity in novel reaction systems?

Basic Research Question

- Cross-Validation : Compare retention times (HPLC/GC-MS) and spectral data (NMR/IR) with authentic standards.

- Synthetic Controls : Include a reference reaction (CHD under basic, oxygen-free conditions) to confirm HCPA’s characteristic UV response factor (RF = 0.89) .

- Crystallography : Obtain single-crystal X-ray structures for unambiguous confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.